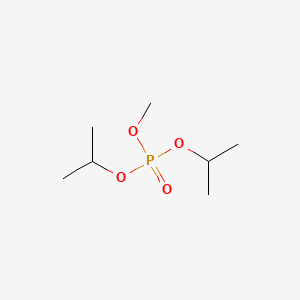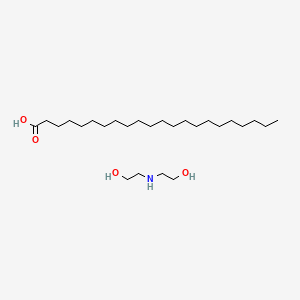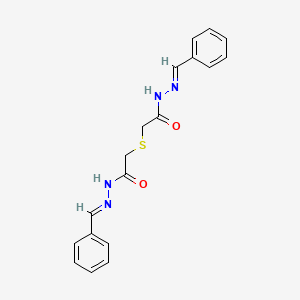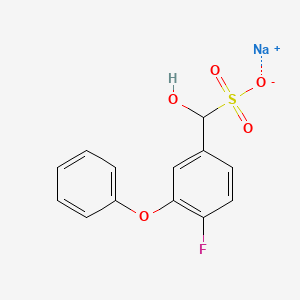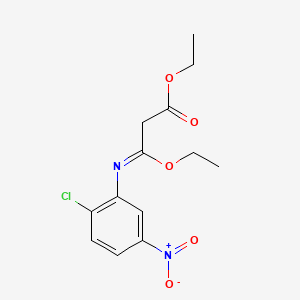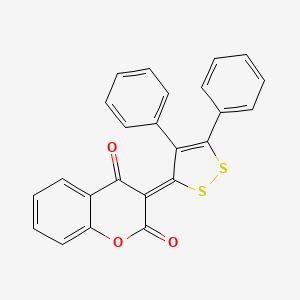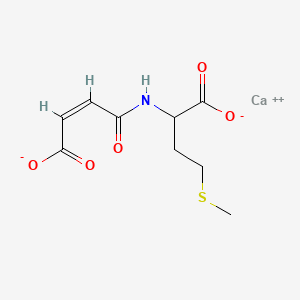
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is a synthetic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a calcium ion coordinated with a methionate ligand, which contains both carboxylate and oxoallyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate typically involves the reaction of calcium salts with methionate ligands under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions may alter the functional groups within the compound.
Substitution: The methionate ligand may be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions may produce new calcium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may have several scientific research applications, including:
Chemistry: As a reagent or catalyst in various chemical reactions.
Biology: Potential use in studying calcium-binding proteins or enzymes.
Medicine: Investigating its potential as a therapeutic agent or drug delivery system.
Industry: Applications in materials science, such as in the development of new polymers or coatings.
Wirkmechanismus
The mechanism by which Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved could include calcium signaling, oxidative stress response, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other calcium-methionate complexes or compounds with similar functional groups, such as:
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-L-methionate
- Calcium (E)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
- Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-cysteinate
Uniqueness
Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may be unique in its specific coordination geometry, stability, and reactivity compared to similar compounds. These properties could make it particularly useful in certain applications or research areas.
Eigenschaften
CAS-Nummer |
93805-85-7 |
|---|---|
Molekularformel |
C9H11CaNO5S |
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
calcium;2-[[(Z)-3-carboxylatoprop-2-enoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H13NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2/b3-2-; |
InChI-Schlüssel |
BHDKTWMJUWZWNU-OLGQORCHSA-L |
Isomerische SMILES |
CSCCC(C(=O)[O-])NC(=O)/C=C\C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CSCCC(C(=O)[O-])NC(=O)C=CC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



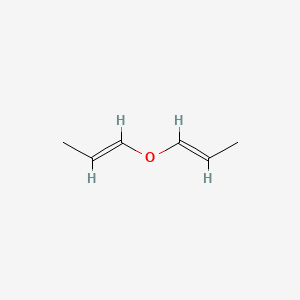
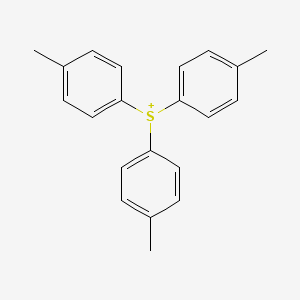
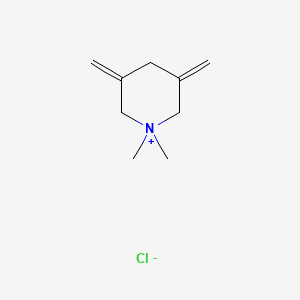
![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
